Product packaging for Rheadan(Cat. No.:)

Rheadan

Cat. No.: B1244414
M. Wt: 251.32 g/mol
InChI Key: CNCWDNRLFCEIRN-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rheadan is an organic compound with the molecular formula C17H17NO and a molecular weight of 251.33 g/mol . Its systematic name is (1R,11R)-19-Oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12,14,16-hexaene . Key identifiers include the InChIKey CNCWDNRLFCEIRN-IAGOWNOFSA-N and the SMILES structure C1OC2C(NCCc3ccccc23)c2ccccc12 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO B1244414 Rheadan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

(1R,11R)-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12,14,16-hexaene

InChI

InChI=1S/C17H17NO/c1-4-8-15-12(5-1)9-10-18-16-14-7-3-2-6-13(14)11-19-17(15)16/h1-8,16-18H,9-11H2/t16-,17-/m1/s1

InChI Key

CNCWDNRLFCEIRN-IAGOWNOFSA-N

Isomeric SMILES

C1CN[C@H]2[C@@H](C3=CC=CC=C31)OCC4=CC=CC=C24

Canonical SMILES

C1CNC2C(C3=CC=CC=C31)OCC4=CC=CC=C24

Origin of Product

United States

Structural Elucidation and Chemical Classification of the Rheadan Skeleton

Fundamental Rheadan Scaffold Architecture

The fundamental structure of this compound alkaloids is a tetracyclic system. This core scaffold consists of a dibenz[c,f]azecine ring system. A key feature of the this compound skeleton is the presence of a cyclic acetal (B89532) or hemiacetal functional group, which is crucial for its classification and chemical properties. uchile.cl The arrangement of the rings creates a unique three-dimensional conformation that is characteristic of this class of alkaloids. The core structure is typically substituted with methoxy (B1213986) and methylenedioxy groups on the aromatic rings, and an N-methyl group is also a common feature. uchile.cl

Stereochemical Considerations within the this compound Framework

The stereochemistry of the B/D ring juncture can be readily determined from 1H-NMR spectroscopy. rsc.org For instance, the coupling constants between the hydrogens at C-1 and C-2 can differentiate between a cis or trans relationship. uchile.cl The relative stereochemistry at the anomeric C-14 center has also been a focus of stereochemical studies. rsc.org

Stereochemical FeatureDescriptionSignificance
B/D Ring FusionCan be either cis or trans.Determines the overall molecular shape and can be distinguished by NMR spectroscopy. rsc.org
Stereochemistry at C-1 and C-2The relationship between the hydrogen atoms can be cis or trans.Distinguishable by the coupling constants in 1H-NMR spectra (approx. 2 Hz for cis and 9 Hz for trans). uchile.cl
Stereochemistry at C-14An anomeric center that contributes to isomerism.Isomerization at this center can occur under acidic conditions. rsc.org

Classification within the Isoquinoline (B145761) Alkaloid Family

This compound alkaloids are classified as a subgroup of the isoquinoline alkaloids. wikipedia.org This large and diverse family of natural products is characterized by a 1-benzylisoquinoline (B1618099) skeleton derived from two molecules of the amino acid tyrosine. nih.govnih.gov Isoquinoline alkaloids are predominantly found in plants of the Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae families. wikipedia.org

This compound alkaloids, found primarily in the Papaveraceae family, particularly in the genus Papaver, are considered to be biogenetically derived from protopine-type alkaloids. uchile.clnih.gov Their unique tetracyclic structure containing a seven-membered azepine ring fused to an isoquinoline system distinguishes them from other isoquinoline alkaloid subgroups.

Related Alkaloid Skeletons and their Chemical Relationship to this compound

The biosynthesis of this compound alkaloids is closely linked to other isoquinoline alkaloid skeletons, particularly those of the protopine (B1679745) and protoberberine types. uchile.clresearchgate.net Radiotracer studies have shown that protopine is a direct precursor in the biosynthesis of rhoeadine (B192271). uchile.clscholaris.ca This biogenetic relationship highlights the close chemical connection between these different alkaloid skeletons.

Papaverrubine alkaloids are another closely related group, and the terms are sometimes used interchangeably with rhoeadine alkaloids. uchile.cl Structurally, papaverrubines are N-demethylated rhoeadine alkaloids. researchgate.net The chemical relationship between these skeletons often involves enzymatic transformations such as oxidation, reduction, and rearrangement of the protoberberine or protopine precursors. researchgate.net For instance, the rhoeadine skeleton is proposed to be formed from a protopine intermediate through a key oxidative cleavage and subsequent recyclization.

Alkaloid SkeletonKey Structural FeaturesChemical Relationship to this compound
ProtoberberineTetracyclic system with a characteristic quaternary nitrogen atom.Precursors to protopine and subsequently this compound alkaloids. researchgate.netnih.gov
ProtopineTricyclic system with a ten-membered ring containing a tertiary amine.Direct biosynthetic precursor to this compound alkaloids. uchile.clscholaris.canih.gov
PapaverrubineStructurally identical to rhoeadine alkaloids but lacking the N-methyl group.Considered the N-demethylated analogues of rhoeadine alkaloids. researchgate.net

Natural Occurrence and Biosynthetic Pathways of Rheadan Derived Compounds

Botanical Sources of Rheadan Alkaloids (e.g., Papaveraceae Family)

This compound alkaloids are hallmark secondary metabolites of the Papaveraceae family, commonly known as the poppy family. This plant family is renowned for its diverse array of alkaloids, many of which possess significant pharmacological properties. The primary botanical source of this compound-type alkaloids is Papaver rhoeas, the common or corn poppy. This species contains a variety of powerful alkaloids, including the eponymous rhoeadine (B192271), as well as isorhoeadine, papaverrubine A-E, and protopine (B1679745).

While Papaver rhoeas is the most prominent source, other species within the Papaver genus have also been reported to produce this compound alkaloids, albeit often in different concentrations and combinations. For instance, studies on various Papaver species have identified rhoeadine-type alkaloids alongside other classes such as protoberberines, aporphines, and benzophenanthridines. The alkaloid profile can vary even within the same species depending on the geographical origin and specific variety. For example, investigations into Turkish varieties of P. rhoeas have revealed chemotypes with rhoeadine, proaporphine, and benzylisoquinoline alkaloids as major components.

Below is a table summarizing the occurrence of selected this compound-type alkaloids in various Papaver species.

Botanical SourceThis compound-Type Alkaloids IdentifiedOther Notable Alkaloid Types
Papaver rhoeasRhoeadine, Isorhoeadine, Papaverrubines (A, B, C, D, E), RhoeagenineProtopine, Coptisine, Sinactine
Papaver dubiumRhoeadine, IsorhoeadineProtopine, Berberine
Papaver commutatumRhoeadineGlaucine, Oxoglaucine
Papaver decaisneiRhoeadine, RhoeagenineProtopine, Allocryptopine
Papaver arenariumIsorhoeadineArmepavine, Mecambrine

This table is illustrative and not exhaustive. The alkaloid content can vary significantly based on plant variety, growing conditions, and developmental stage.

Geographic Distribution and Ecological Relevance of Producing Organisms

The primary producer of this compound alkaloids, Papaver rhoeas, has a wide native distribution across temperate regions of Europe, North Africa, and Asia. It is a hardy and adaptable annual plant, often found in disturbed soils, agricultural fields, and roadsides, which has led to its common name, the corn poppy. Through human activity, it has been introduced to and naturalized in temperate areas on all other continents except Antarctica. This widespread distribution ensures a broad geographical presence of this compound-producing organisms.

Other Papaver species containing this compound alkaloids have their own distinct native ranges, often overlapping with that of P. rhoeas but also extending to other regions. For example, Papaver dubium (Long-headed Poppy) is also widespread in Europe and Western Asia, while other species may have more restricted distributions in regions like the Caucasus or the Middle East.

The ecological relevance of this compound alkaloids, like many plant secondary metabolites, is primarily defensive. Alkaloids in the Papaveraceae family are known to serve as a chemical defense mechanism against herbivores and pathogens. Their bitter taste and potential toxicity deter insects and grazing animals from consuming the plant. The production of these compounds is often induced or increased in response to environmental stressors, suggesting a dynamic role in plant protection. While the specific activity of this compound alkaloids against particular herbivores or pathogens is an area of ongoing research, their presence in the plant's latex, which is exuded upon tissue damage, supports their function as a rapid defense response.

Enzymatic Steps and Precursor Molecules in this compound Biosynthesis

The biosynthesis of this compound alkaloids is a complex process that is not yet fully elucidated. As a class of benzylisoquinoline alkaloids (BIAs), their formation begins with the aromatic amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into (S)-norcoclaurine, the central precursor for the vast majority of BIAs.

The pathway from L-tyrosine to (S)-norcoclaurine involves several key enzymes:

Tyrosine hydroxylase and DOPA decarboxylase convert L-tyrosine to dopamine (B1211576).

Parallel enzymes convert L-tyrosine to 4-hydroxyphenylacetaldehyde (4-HPAA).

Norcoclaurine synthase (NCS) catalyzes the crucial Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine.

From (S)-norcoclaurine, a series of methylations, hydroxylations, and ring formations, catalyzed by various O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYPs), lead to the key branch-point intermediate, (S)-reticuline.

The pathway is believed to proceed from (S)-reticuline to the protoberberine alkaloid (S)-scoulerine, which is then converted to the protopine alkaloid, protopine. Radiotracer studies have provided evidence that protopine is a direct precursor to the this compound skeleton. However, the specific enzymatic steps that mediate the oxidative cleavage and rearrangement of the protopine backbone to form the characteristic hemiacetal structure of rhoeadine remain a significant area of investigation. Research employing transcriptomics and metabolomics is underway to identify the novel enzymes, likely complex oxidoreductases or P450 enzymes, responsible for this transformation.

Simplified Overview of the Proposed this compound Biosynthetic Pathway:

L-Tyrosine → ... → Dopamine + 4-HPAA → (S)-Norcoclaurine → ... → (S)-Reticuline → ... → Protopine → [Unknown Enzymatic Steps] → Rhoeadine

Genetic Basis of this compound Alkaloid Production in Source Organisms

The genetic framework controlling the production of this compound alkaloids is intrinsically linked to the genes encoding the biosynthetic enzymes. While the specific genes for the final steps of this compound synthesis have not been definitively identified, significant progress has been made in understanding the genetic regulation of the broader BIA pathway in Papaver species.

Transcriptome sequencing of Papaver rhoeas and other Papaver species has identified a multitude of genes encoding enzymes involved in secondary metabolite biosynthesis. These studies have revealed numerous candidate genes for the methyltransferases, oxidases, and other enzymes that likely participate in the this compound pathway. By comparing the gene expression profiles at different developmental stages and in different plant tissues, researchers can correlate the expression of specific genes with the accumulation of this compound alkaloids, thereby narrowing down the search for the key biosynthetic genes.

In the closely related opium poppy (Papaver somniferum), it has been discovered that genes for specific branches of the BIA pathway are organized into biosynthetic gene clusters on the chromosome. This clustering facilitates the co-inheritance and co-regulation of the genes required for a particular metabolic output. It is plausible that a similar genetic architecture exists for this compound biosynthesis in P. rhoeas.

The regulation of these biosynthetic genes is controlled by various transcription factors (TFs), such as those from the WRKY and bZIP families, which can activate or repress gene expression in response to developmental cues or environmental stress. Furthermore, non-coding RNAs like microRNAs (miRNAs) have been implicated in the regulation of BIA biosynthesis in poppies. The complete elucidation of the genetic basis of this compound production will require further functional characterization of candidate genes and regulatory elements identified through genomic and transcriptomic analyses of Papaver rhoeas.

Synthetic Methodologies for the Rheadan Skeleton and Analogues

Total Synthesis Approaches to Rheadan-Derived Alkaloids

The total synthesis of this compound alkaloids, a subset of the broader tetrahydroisoquinoline alkaloid family, has been a subject of significant interest, leading to a variety of strategic approaches. These strategies often converge on the construction of the characteristic bridged bicyclic system embedded within the tetracyclic framework.

A comprehensive review of the total synthesis of tetrahydroisoquinoline alkaloids from 2002 to 2020 highlights the creative and novel synthetic designs that have emerged in this field. While not exclusively focused on rheadans, this review provides a valuable backdrop of methodologies applicable to their synthesis, such as the use of the Pictet-Spengler reaction to form the initial tetrahydroisoquinoline core. nih.gov

One of the notable early approaches to the this compound skeleton was biomimetic in nature, drawing inspiration from the proposed biosynthetic pathways of these natural products. This often involves the strategic use of phenolic oxidative coupling reactions to forge key carbon-carbon bonds.

More recent synthetic endeavors have employed a range of modern synthetic methods, including transition metal-catalyzed cross-coupling reactions, metathesis reactions for ring closure, and asymmetric catalysis to control stereochemistry. The choice of strategy is often dictated by the specific substitution patterns and stereochemical complexities of the target this compound alkaloid.

Key Synthetic Intermediates and Strategic Transformations

The construction of the complex this compound skeleton necessitates the careful design and synthesis of key intermediates that facilitate the assembly of the tetracyclic system. A common feature in many synthetic routes is the initial preparation of a suitably functionalized benzyltetrahydroisoquinoline precursor.

Key Intermediates in this compound Synthesis:

Intermediate TypeDescriptionRole in Synthesis
BenzyltetrahydroisoquinolinesThe foundational building block containing the isoquinoline (B145761) core and a pendant benzyl (B1604629) group.Precursor for intramolecular cyclization reactions to form the bridged system.
Spirocyclic IntermediatesCompounds featuring a spiro center, often formed through intramolecular cyclization.Can be rearranged or further functionalized to construct the characteristic bridged ether linkage of some this compound alkaloids.
Enones and Iminium IonsReactive intermediates generated in situ.Participate in key bond-forming reactions such as Michael additions and Mannich-type cyclizations to build the core structure.

Strategic transformations are the linchpin of any successful total synthesis. In the context of this compound alkaloids, these often include:

Intramolecular Heck Reaction: A powerful tool for the formation of the C-C bond that creates one of the rings in the bridged system.

Aldol Condensation and Mannich Reactions: Used to form key C-C and C-N bonds, respectively, often in a stereocontrolled manner to set crucial stereocenters.

Oxidative Cyclizations: Employed to form ether linkages or to create key ring systems through phenolic coupling.

Development of Novel Synthetic Pathways for this compound Analogues

The quest for new therapeutic agents has driven the development of novel synthetic pathways to access analogues of this compound alkaloids. These efforts are often aimed at simplifying the natural product's structure to improve synthetic accessibility or to probe structure-activity relationships.

A branching synthetic strategy is one approach that allows for the efficient generation of structurally diverse scaffolds from a common intermediate. nih.gov This methodology could be effectively applied to a late-stage intermediate in a this compound synthesis to produce a library of analogues with varied substitution patterns.

Furthermore, the development of novel synthetic routes in medicinal chemistry, in general, emphasizes the importance of accessing untapped regions of chemical space. nih.gov In the context of this compound analogues, this could involve the exploration of new ring systems or the introduction of unnatural substituents to modulate the biological activity of the parent compound.

Chemo- and Regioselective Synthesis in this compound Chemistry

The presence of multiple reactive sites and functional groups in the intermediates of this compound synthesis makes chemo- and regioselectivity critical considerations. Synthetic chemists must employ reactions and protecting group strategies that allow for the selective transformation of one part of the molecule while leaving other sensitive functionalities intact.

For instance, in the construction of polysubstituted isoquinolone and pyridone systems, which can be seen as fragments of the this compound structure, Rh(III)-catalyzed annulation reactions have been shown to proceed with excellent regioselectivity. researchgate.net Such methodologies are crucial for controlling the precise placement of substituents on the aromatic rings of the this compound core.

Moreover, the ring-opening of activated intermediates, such as donor-acceptor oxiranes, with N-heterocycles can be achieved with high chemo- and regioselectivity, providing a potential route for the controlled introduction of nitrogen-containing side chains onto the this compound skeleton. researchgate.net The ability to control these selective transformations is paramount to achieving an efficient and high-yielding synthesis of these complex natural products and their analogues.

Structural Modification and Design of Rheadan Derivatives

Design Principles for Rheadan-Based Analogues

The design of this compound-based analogues is fundamentally guided by the principles of medicinal chemistry, focusing on establishing structure-activity relationships (SAR). While specific SAR studies for this compound alkaloids are not extensively documented in publicly available literature, general principles can be inferred from research on other complex alkaloids. The primary goal is to modify the this compound scaffold to enhance biological activity, selectivity, and pharmacokinetic properties.

Key design principles include:

Scaffold Hopping and Simplification: This involves replacing the complex this compound core with simpler, more synthetically accessible scaffolds that maintain the crucial three-dimensional arrangement of key pharmacophoric features. This can lead to analogues with improved properties and easier synthesis.

Functional Group Modification: Alterations to the existing functional groups on the this compound skeleton, such as the methylenedioxy, methoxy (B1213986), and N-methyl groups, are a primary strategy. For instance, demethylation, bioisosteric replacement, or introduction of new substituents (e.g., halogens, hydroxyl groups) on the aromatic rings can significantly influence receptor binding and metabolic stability.

Stereochemical Diversity: The this compound structure contains multiple stereocenters. The synthesis of stereoisomers and diastereomers is a critical design element to understand the impact of stereochemistry on biological activity. The specific conformation of the molecule is often crucial for its interaction with a biological target.

Conformational Constraint: Introducing elements that restrict the conformational flexibility of the molecule can lock it into a bioactive conformation, potentially increasing potency and selectivity. This can be achieved through the formation of additional rings or the introduction of bulky groups.

Pharmacophore Modeling: Although specific models for this compound are not widely published, this approach involves identifying the essential structural features (pharmacophore) responsible for a particular biological activity. A pharmacophore model for a this compound derivative would typically define the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers that are critical for interacting with a specific biological target. researchgate.netnih.gov

Synthetic Strategies for Diverse this compound Derivatives

The synthesis of diverse this compound derivatives is a challenging task due to the structural complexity of the core scaffold. Strategies generally fall into two categories: total synthesis, which builds the molecule from simple precursors, and semi-synthesis, which modifies naturally occurring this compound alkaloids.

Total Synthesis: The total synthesis of this compound alkaloids like (±)-rhoeadine and (±)-alpinigenine has been achieved, providing a blueprint for accessing the core structure and its analogues. A notable strategy involves a skeletal rearrangement of a spiro-indan-isoquinoline system.

A key transformation in the synthesis of (±)-rhoeadine involves the treatment of a tetrahydroisoquinoline-spiro-indan-1'-ol intermediate with methanesulfonyl chloride and triethylamine. This induces a skeletal rearrangement to form the indenobenzazepine core of the this compound skeleton. Subsequent oxidation with osmium tetroxide to form a diol, followed by oxidative cleavage with sodium periodate and reduction with sodium borohydride, yields (±)-rhoeagenine diol. A similar pathway starting from a tetramethoxy-substituted spiro-indan-ol can be used to synthesize (±)-alpinigenine.

This total synthesis approach allows for the creation of analogues that are not accessible from natural sources by modifying the starting materials and intermediates.

Semi-synthesis: Semi-synthetic strategies leverage the availability of naturally occurring this compound alkaloids as starting materials. nih.gov These methods offer a more direct route to novel derivatives by chemically modifying the isolated natural products. Common semi-synthetic modifications could include:

N-Demethylation and Re-alkylation: Removal of the N-methyl group followed by the introduction of different alkyl or functionalized groups can explore the role of the nitrogen substituent in biological activity.

O-Demethylenation/Demethylation: The methylenedioxy and methoxy groups on the aromatic rings are common targets for modification to generate catechol or phenol derivatives, which can then be further functionalized.

Modification of the Acetal (B89532) Moiety: The acetal or hemiacetal functionality in the rhoeadine (B192271) structure is a key feature that can be targeted for chemical transformation to produce novel analogues.

Isolation and Characterization of Naturally Occurring this compound Derivatives (e.g., Rhoeagenine, Isorheagenine)

Naturally occurring this compound alkaloids are the primary source of starting materials for semi-synthetic modifications and serve as the benchmark for total synthesis efforts. These compounds are typically isolated from plants of the Papaver genus, particularly Papaver rhoeas (the common poppy).

The isolation process generally involves the following steps:

Extraction: Dried and powdered aerial parts of the plant are percolated with a solvent like methanol. nih.gov

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from other plant constituents. The extract is acidified, washed with an organic solvent, and then made alkaline to precipitate the tertiary alkaloids, which are then extracted into an immiscible organic solvent like chloroform. nih.gov

Chromatographic Separation: The crude alkaloid mixture is then separated into individual components using chromatographic techniques such as column chromatography and preparative thin-layer chromatography (TLC). nih.gov

Once isolated, the structural elucidation and characterization of these alkaloids are carried out using a combination of spectroscopic methods:

Ultraviolet (UV) Spectroscopy: Provides information about the electronic transitions within the molecule, often characteristic of the aromatic portions of the structure. nih.gov

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as hydroxyl, carbonyl, and C-O bonds. nih.gov

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, which can be crucial for identifying the alkaloid type. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for identifying known and tentatively identifying new alkaloids in plant extracts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for the complete structural elucidation of complex molecules like this compound alkaloids. nih.govmdpi.com These techniques provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Through these methods, a variety of this compound-type alkaloids have been isolated and characterized from Papaver rhoeas, including rhoeadine, rhoeagenine, isorhoeadine, and isorhoeagenine. nih.gov

CompoundMolecular FormulaKey Characterization TechniquesSource
Rhoeagenine C₂₀H₁₉NO₆TLC, UV, IR, ¹H-NMR, MSPapaver rhoeas nih.gov
Isorheagenine C₂₀H₁₉NO₆TLC, UV, IR, ¹H-NMR, MSPapaver rhoeas nih.gov
Rhoeadine C₂₁H₂₁NO₆TLC, UV, IR, ¹H-NMR, MSPapaver rhoeas nih.gov
Isorhoeadine C₂₁H₂₁NO₆TLC, UV, IR, ¹H-NMR, MSPapaver rhoeas nih.gov

Computational Approaches to this compound Derivative Design

Computational chemistry offers powerful tools for the rational design of novel this compound derivatives by predicting their properties and interactions with biological targets, thereby prioritizing synthetic efforts.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. rjpharmacognosy.irunair.ac.id For this compound derivatives, docking studies could be employed to:

Predict the binding modes and affinities of novel analogues to specific receptors, such as neurotransmitter receptors.

Elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that govern binding.

Screen virtual libraries of this compound derivatives to identify promising candidates for synthesis.

While specific docking studies on this compound alkaloids are not widely reported, the general methodology would involve obtaining a 3D structure of the target receptor and computationally fitting the this compound analogues into the binding site to calculate a binding score. rjpharmacognosy.ir

Pharmacophore Modeling: Pharmacophore modeling is another valuable computational tool in drug design. nih.govpharmacophorejournal.com A pharmacophore model defines the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. For this compound alkaloids, a pharmacophore model could be developed based on a set of known active and inactive analogues. This model can then be used to:

Virtually screen large compound databases to identify novel scaffolds that match the pharmacophore and may possess similar biological activity.

Guide the design of new this compound derivatives by ensuring they possess the key pharmacophoric features in the correct spatial orientation.

Quantum Chemical Calculations: Quantum chemical calculations can provide detailed insights into the electronic structure and properties of this compound derivatives. rsc.orgtudelft.nl These methods can be used to:

Calculate molecular properties such as electrostatic potential, dipole moment, and orbital energies, which can influence receptor binding and reactivity.

Determine the relative stabilities of different conformations of the flexible this compound ring system.

Model reaction mechanisms to aid in the design of synthetic routes.

The integration of these computational approaches can significantly accelerate the design-synthesis-testing cycle in the development of new this compound-based therapeutic agents.

Mechanistic and Preclinical Biological Investigations of Rheadan Derived Compounds

In Vitro Studies on Cellular Systems

Induction of Apoptosis and Cell Cycle Modulation

There is currently no published research specifically investigating the capacity of a compound identified as "Rheadan" to induce apoptosis or modulate the cell cycle in cellular systems.

Anti-inflammatory Responses at the Cellular Level

Detailed investigations into the anti-inflammatory properties of a specific compound named "this compound" at the cellular level have not been reported in the accessible scientific literature.

Antioxidant Mechanisms and Oxidative Stress Mitigation

The potential antioxidant mechanisms and the ability to mitigate oxidative stress for a compound specifically designated as "this compound" are not documented in existing scientific research.

Identification and Characterization of Molecular Targets

Receptor Binding Studies

Specific receptor binding studies for a compound named "this compound" are not available in the current body of scientific literature. Therefore, its molecular targets and binding affinities remain uncharacterized.

Enzyme Inhibition and Activation Profiling

Current research into the specific enzyme inhibition and activation profiles of purified this compound-derived compounds is limited. While the broader class of isoquinoline (B145761) alkaloids, to which rheadans belong, has been investigated for various enzymatic interactions, specific data for this compound alkaloids is not extensively available in the public domain.

Studies on extracts from Papaver rhoeas, a primary source of this compound alkaloids like rhoeadine (B192271), have shown various biological activities which may be partly attributable to enzyme inhibition. However, these extracts contain a complex mixture of phytochemicals, including other alkaloids (such as protopine (B1679745), allocryptopine, and berberine), flavonoids, and phenolic acids, making it difficult to ascribe specific enzymatic effects solely to the this compound constituents without further investigation on the isolated compounds.

It is known that many alkaloids can interact with key enzymes in the central nervous system. For instance, isoquinoline alkaloids have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the cholinergic pathways related to cognitive function. Additionally, monoamine oxidase (MAO) and prolyl oligopeptidase (POP) are other enzymatic targets for alkaloids that are relevant to neurological and psychiatric conditions. Future research should focus on isolating specific this compound alkaloids and screening them against a panel of these and other relevant enzymes to elucidate their specific inhibitory or activatory profiles.

Protein-Ligand Interaction Analysis (e.g., Molecular Docking)

Detailed protein-ligand interaction analyses, such as molecular docking studies, specifically for this compound-derived compounds are not widely reported in peer-reviewed literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism and affinity of a ligand (like a this compound alkaloid) to a specific protein target.

For related isoquinoline alkaloids, molecular docking studies have been performed to investigate their interactions with various enzymes and receptors. These studies often reveal key binding modes, such as hydrogen bonding and hydrophobic interactions, with amino acid residues in the active sites of proteins like acetylcholinesterase. Given the structural similarities, it can be hypothesized that this compound alkaloids would also engage in specific interactions with the active sites of neurological targets. However, without specific studies on this compound compounds, any discussion on their binding modes remains speculative. Computational research in this area would be highly valuable to predict potential protein targets and guide experimental studies.

Modulation of Intracellular Signaling Pathways

The direct effects of isolated this compound-derived compounds on intracellular signaling pathways are an emerging area of research, and as such, comprehensive data is not yet available. Intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the nuclear factor-kappa B (NF-κB) signaling pathway, are crucial for cell survival, proliferation, and inflammatory responses.

Research on extracts of Papaver rhoeas, which are rich in this compound alkaloids, has suggested potential anti-inflammatory and antioxidant effects. biosynth.com These effects are often mediated through the modulation of intracellular signaling cascades. For example, the anti-inflammatory properties could be linked to the inhibition of the NF-κB pathway, which is a key regulator of inflammatory gene expression. The antioxidant effects might involve the activation of the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes. However, without studies using isolated this compound compounds, it is not possible to definitively attribute these modulatory effects to this specific class of alkaloids.

Preclinical In Vivo Studies in Animal Models

Evaluation of Pharmacological Activities in Disease Models (e.g., neuroprotection, anxiolytic effects)

Preclinical in vivo studies have begun to explore the pharmacological potential of this compound alkaloids, particularly focusing on their effects on the central nervous system. The primary source of these alkaloids, Papaver rhoeas, has a history of use in traditional medicine for its sedative and calming properties. biosynth.com

Modern pharmacological studies on animal models have provided some evidence for the anxiolytic and sedative effects of (+)-Rhoeadine. biosynth.com Extracts of Papaver rhoeas have demonstrated analgesic and antidepressant-like activities in rodent models. nih.govresearchgate.net For instance, studies have shown that these extracts can reduce pain responses in the formalin test and exhibit antidepressant effects in forced swim tests. nih.govresearchgate.net

While these findings are promising, it is important to note that many of these studies have utilized crude extracts of Papaver rhoeas. nih.govresearchgate.net Therefore, the observed pharmacological activities could be due to the synergistic effects of multiple constituents, and not solely attributable to this compound alkaloids. Further in vivo research using purified this compound compounds is necessary to conclusively determine their specific contributions to neuroprotection and anxiolytic-like behaviors in relevant disease models.

In Vivo Target Engagement Studies

Specific in vivo target engagement studies for this compound-derived compounds are currently lacking in the scientific literature. In vivo target engagement studies are crucial for drug development as they confirm that a compound interacts with its intended molecular target within a living organism. These studies often employ techniques such as positron emission tomography (PET) or the use of chemical probes to visualize and quantify the binding of a drug to its target in the brain or other tissues. The absence of such studies for this compound alkaloids means that while preclinical studies may show pharmacological effects, the direct molecular targets responsible for these effects in a living system have not yet been definitively identified.

Mechanistic Insights from Animal Studies

Mechanistic insights from animal studies specifically investigating this compound-derived compounds are still in the early stages. The sedative and anxiolytic effects observed with (+)-Rhoeadine suggest an interaction with neurotransmitter systems in the central nervous system. biosynth.com It is hypothesized that these effects may be mediated through the modulation of GABAergic or serotonergic pathways, which are well-known regulators of anxiety and mood. However, direct evidence from in vivo mechanistic studies is needed to confirm these hypotheses.

Studies on Papaver rheadas extracts have indicated potential anti-inflammatory and antioxidant mechanisms that could contribute to neuroprotective effects. biosynth.com For example, the observed analgesic and antidepressant activities in animal models might be linked to the modulation of neuroinflammatory processes or the reduction of oxidative stress in the brain. nih.govresearchgate.net However, as these studies use complex extracts, the precise contribution of this compound alkaloids to these mechanisms is yet to be elucidated. Future research should aim to use isolated this compound compounds in animal models to investigate their specific molecular pathways of action.

Structure Activity Relationship Sar Studies of Rheadan Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the chemical structure of compounds with their biological activities. pensoft.netnih.govnih.gov For rheadan analogues, QSAR studies are instrumental in predicting the activity of novel derivatives and understanding the key physicochemical properties that govern their interactions with biological targets.

While specific, published QSAR models exclusively for this compound analogues are not widely available, the general methodology involves calculating various molecular descriptors for a series of this compound derivatives. These descriptors can be categorized as electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP). pensoft.netnih.gov A mathematical model is then generated to establish a correlation between these descriptors and a measured biological activity, such as binding affinity for a receptor or inhibitory concentration (IC50) against an enzyme. Such models, once validated, can guide the synthesis of new analogues with potentially enhanced activity. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

The design of novel this compound analogues is approached through two primary computational strategies: ligand-based and structure-based drug design.

Ligand-Based Drug Design (LBDD): In the absence of a high-resolution 3D structure of the biological target, LBDD methods rely on the information from known active ligands. nih.gov This approach assumes that compounds with similar structures or properties are likely to exhibit similar biological activities. For this compound analogues, this would involve analyzing a set of known active and inactive molecules to build a pharmacophore model or develop a QSAR equation. This model then serves as a template to design new molecules with improved properties.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein (e.g., an enzyme or receptor) is known, SBDD can be employed. This powerful technique involves docking this compound analogues into the active site of the target to predict their binding orientation and affinity. lehman.edu This allows for the rational design of modifications to the this compound skeleton to enhance interactions with key residues in the binding pocket, thereby improving potency and selectivity. For instance, if the target were a dopamine (B1211576) or serotonin (B10506) receptor, docking studies could reveal how different substituents on the this compound core might interact with specific amino acids. lehman.edunih.gov

Elucidation of Key Pharmacophoric Features within the this compound Skeleton

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the key pharmacophoric features of the this compound skeleton is crucial for designing new active compounds. Research on related alkaloid structures that interact with targets like dopamine, serotonin, or opioid receptors provides a framework for hypothesizing the key features for this compound analogues. lehman.edunih.govnih.govsemanticscholar.org

Typically, a pharmacophore model for receptor ligands includes features such as:

Aromatic Rings: These can engage in π-π stacking or hydrophobic interactions with aromatic residues in the receptor's binding site.

Hydrogen Bond Acceptors/Donors: Oxygen and nitrogen atoms in the this compound structure can form crucial hydrogen bonds.

Ionizable Group: The tertiary amine nitrogen, which is typically protonated at physiological pH, can form a key ionic interaction with an acidic residue (e.g., aspartic acid) in the receptor. lehman.edu

By comparing the structures of various active this compound analogues, common features can be identified and mapped to generate a pharmacophore model. This model then serves as a 3D query for virtual screening of compound libraries to find new, structurally diverse molecules with the potential for similar biological activity.

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral molecules like this compound alkaloids. nih.gov These alkaloids possess multiple chiral centers, leading to the existence of various stereoisomers. The precise spatial orientation of functional groups is critical for the specific interaction with biological targets, which are themselves chiral. nih.gov

The rhoeadine (B192271) alkaloids can exist in forms with either a cis- or trans-fused B/D ring juncture. The stereochemical relationship between the hydrogen atoms at positions C-1 and C-2 can be determined from their coupling constants in ¹H-NMR spectra, with values around 2 Hz indicating a cis relationship and approximately 9 Hz suggesting a trans relationship. uchile.cl Furthermore, the absolute configuration at the anomeric C-14 center significantly influences the molecule's conformation and interaction with receptors. Different stereoisomers of a this compound analogue can exhibit vastly different binding affinities and efficacies, with one isomer often being significantly more active than others. uchile.cl

| C-14 Configuration | The stereochemistry at the anomeric center. | Critical for determining the orientation of substituents and potential receptor interactions. |

Influence of Substituent Effects on this compound Activity

The nature and position of substituents on the this compound scaffold have a profound impact on its biological activity. SAR studies systematically explore how modifying these substituents alters the molecule's properties and its interaction with a biological target. The electronic and steric properties of substituents are of particular importance. mdpi.comfrontiersin.org

Electronic Effects: Electron-donating groups (e.g., -OCH₃, -OH) or electron-withdrawing groups (e.g., -Cl, -NO₂) can alter the electron density of the aromatic rings and the basicity of the nitrogen atom. These changes can influence binding affinity by affecting hydrogen bonding and ionic interactions. mdpi.com

Steric Effects: The size and shape of substituents (bulkiness) can influence how well the molecule fits into a receptor's binding pocket. A bulky substituent may enhance binding by filling a hydrophobic pocket or hinder binding through steric clashes. frontiersin.org

For example, modifications to the oxygen substituents at positions C-7, C-8, C-12, and C-13, which are common in natural rhoeadine alkaloids, can significantly modulate receptor selectivity and potency. uchile.cl A systematic analysis of these substituent effects is essential for the optimization of lead compounds, aiming to enhance desired activities while minimizing off-target effects.

Advanced Analytical Techniques in Rheadan Research

Spectroscopic Methods for Structural Confirmation (e.g., advanced NMR, high-resolution MS)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental in confirming the chemical structure of Rheadan. NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule, through analysis of the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C) youtube.comyoutube.com. Advanced NMR techniques, such as two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), offer even greater insight into complex structures by revealing correlations between different nuclei.

Mass spectrometry, on the other hand, provides information about the molecular weight and elemental composition of the compound, as well as structural fragments through fragmentation patterns nih.govnih.gov. High-resolution MS (HRMS) is particularly valuable as it can determine the exact mass of a molecule with high accuracy, allowing for the determination of its elemental formula nih.gov. The combination of NMR and MS data is often essential for the unambiguous identification and structural elucidation of natural products like this compound nih.govnih.gov. Studies have indicated the use of NMR and LC-MS to confirm the structure and purity of compounds related to this compound lookchem.com.

Chromatographic Techniques for Purity and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the isolation and purification of this compound from natural sources or synthesis mixtures, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is widely used for separating and purifying non-volatile or thermally labile compounds based on their differential interactions with a stationary phase and a mobile phase chromtech.comnih.gov. Various HPLC modes, such as reversed-phase and normal-phase, can be employed depending on the polarity of this compound and co-occurring compounds. HPLC with different detectors, such as UV-Vis or Charged Aerosol Detector (CAD), can be used to monitor the separation and quantify the compound nih.govbioline.org.br.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly useful for the analysis of volatile or semi-volatile compounds chromtech.combioline.org.br. In GC-MS, compounds are separated based on their boiling points and interactions with the stationary phase in a gas chromatography column, and then detected and identified by a mass spectrometer chromtech.combioline.org.br. GC-MS has been utilized in the identification and determination of compounds, suggesting its applicability in the analysis of this compound or its derivatives bioline.org.br. These chromatographic methods are crucial for obtaining this compound in a pure form necessary for subsequent structural analysis and research nih.govchromatographyonline.com.

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds, including the absolute stereochemistry of chiral molecules researchgate.netspringernature.comnih.gov. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of this compound, the precise arrangement of atoms in the crystal lattice can be determined researchgate.netspringernature.com. This provides unambiguous information about bond lengths, bond angles, and torsional angles, leading to a complete 3D structural model springernature.com. For chiral molecules, anomalous dispersion of X-rays can be used to determine the absolute configuration, which is the specific spatial arrangement of substituents around a chiral center researchgate.netnih.govsoton.ac.uk. X-ray evidence has been employed in the structural determination of this compound alkaloids scribd.com. While obtaining suitable single crystals can sometimes be a limitation, X-ray crystallography remains the gold standard for confirming absolute stereochemistry researchgate.netspringernature.com.

Advanced hyphenated techniques (e.g., LC-MS/MS for metabolomics)

Advanced hyphenated techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), play a significant role in the analysis of complex mixtures and in fields like metabolomics. LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry mdpi.comnih.govlcms.cz. In LC-MS/MS, ions produced from the separated compounds are further fragmented, and the resulting fragment ions are analyzed. This provides more specific structural information and allows for the selective detection and quantification of target compounds within complex biological or environmental matrices, even at low concentrations mdpi.comnih.gov.

Metabolomics, the comprehensive study of metabolites in a biological system, heavily relies on techniques like LC-MS/MS for the identification and quantification of a wide range of small molecules mdpi.comlcms.cz. Given that this compound and related alkaloids are found in plants thegoodscentscompany.com, LC-MS/MS could be a valuable tool in metabolomic studies investigating the biosynthesis, metabolism, or distribution of this compound in biological systems. This technique is well-suited for analyzing the diverse physicochemical properties of metabolites in complex samples mdpi.com.

Computational Analytical Chemistry in this compound Studies

Computational analytical chemistry involves the use of computational methods and software to complement experimental analytical techniques. These methods can be used to predict molecular properties, simulate spectroscopic data, analyze complex experimental datasets, and propose fragmentation pathways in mass spectrometry cmb.ac.lkarmy.millu.seoscars-project.eu. For this compound, computational chemistry could be applied to predict its spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) to aid in experimental data interpretation and structural confirmation. nih.gov. Computational methods can also be used to model the conformational landscape of this compound or to study its interactions with other molecules lu.se. Furthermore, computational tools are increasingly used in the analysis of complex data generated by techniques like LC-MS/MS in metabolomics studies oscars-project.eubioconductor.org. While specific computational studies solely focused on this compound were not prominently found in the initial search, the general application of computational analytical chemistry in modern chemical research, including the study of natural products, suggests its potential utility in gaining deeper insights into this compound's properties and behavior.

Future Research Directions and Translational Potential

Exploration of Undiscovered Biological Activities

Despite the historical study of alkaloids for their medicinal properties nih.govpageplace.de, the full spectrum of biological activities associated with Rheadan and its numerous potential derivatives remains largely unexplored. Future research should focus on comprehensive in vitro and in vivo screening against a wide range of biological targets and disease models. This could involve high-throughput screening (HTS) of this compound compound libraries against panels of enzymes, receptors, and cell lines relevant to various therapeutic areas, such as infectious diseases, neurological disorders, and metabolic syndromes. Given that many alkaloids exhibit bioactivity nih.govpageplace.de, it is plausible that this compound derivatives possess uncharacterized pharmacological effects. Detailed investigation into structure-activity relationships (SAR) within the this compound class will be crucial to identify the key pharmacophores responsible for any observed activities.

Application of this compound-Derived Scaffolds in Target-Oriented Synthesis

The this compound ring system, with its inherent complexity and multiple stereogenic centers, presents an attractive scaffold for the development of novel chemical entities through target-oriented synthesis (TOS) rsc.orgscispace.comunits.it. Future research can leverage the this compound structure as a starting point for the synthesis of diverse compound libraries nih.govcam.ac.uk. By employing strategic chemical transformations and diversification techniques, researchers can generate a wide array of this compound-based molecules with modified functional groups and altered physicochemical properties. These synthesized derivatives can then be evaluated for enhanced potency, selectivity, and desirable pharmacokinetic profiles. The application of this compound-derived scaffolds in TOS can contribute to the generation of novel chemical space for drug discovery efforts rsc.orgscispace.com.

Advanced Mechanistic Investigations via Omics Technologies

Understanding the precise molecular mechanisms by which this compound alkaloids interact with biological systems is critical for assessing their therapeutic potential and identifying potential liabilities. Advanced mechanistic investigations can be significantly aided by the application of omics technologies, including transcriptomics, proteomics, and metabolomics nih.govhumanspecificresearch.orgnih.gov. Future studies could utilize these technologies to profile changes in gene expression, protein abundance, and metabolic pathways in biological systems exposed to this compound compounds. This can help identify cellular targets, signaling pathways, and biological processes modulated by this compound. Multi-omics integration can provide a more holistic view of the cellular response, offering deeper insights into the complex interactions between this compound and biological molecules nih.gov. Such investigations can reveal previously unknown mechanisms of action or identify biomarkers of this compound activity.

Development of this compound-Based Probes for Biological Systems

Chemical probes are invaluable tools for investigating biological processes and identifying molecular targets nih.govrsc.org. The this compound scaffold could serve as a foundation for the development of novel probes for biological systems rsc.org. By incorporating reporter groups, affinity tags, or reactive handles onto the this compound structure, researchers can create tools to visualize the localization of this compound within cells or tissues, isolate and identify its binding partners, or study its metabolic fate nih.govnih.gov. For instance, fluorescent this compound derivatives could be synthesized for live-cell imaging, while this compound-based affinity probes could be used in pull-down assays to identify interacting proteins nih.govrsc.org. The development of such probes would significantly advance our understanding of this compound's biological interactions at the molecular level.

Sustainable Production and Engineering of this compound Alkaloids

The traditional method of obtaining this compound alkaloids from plant sources can be subject to limitations such as geographical availability, seasonal variations, and environmental impact rsc.orgresearchgate.net. Future research should explore sustainable and efficient methods for the production of this compound and its derivatives. This includes the investigation of advanced extraction techniques, such as supercritical fluid extraction, which offer more environmentally friendly alternatives compared to conventional methods rsc.org. Furthermore, the potential for metabolic engineering and synthetic biology approaches to produce this compound in heterologous hosts, such as microorganisms or engineered plant systems, holds significant promise nih.govresearchgate.nettwistbioscience.com. Engineering microbial cell factories to biosynthesis this compound could provide a scalable and controllable source of these compounds, reducing reliance on plant cultivation and enabling the production of novel or rare this compound derivatives through biosynthetic pathway manipulation researchgate.nettwistbioscience.com.

Q & A

Basic Research Questions

Q. What are the foundational methodologies for identifying and characterizing Rheadan in complex mixtures?

  • Methodological Approach :

Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to isolate and confirm this compound’s molecular structure.

Cross-validate results with X-ray crystallography for stereochemical confirmation .

Reference established protocols for purity assessment (e.g., HPLC with diode-array detection) and compare retention indices against synthetic standards .

  • Key Considerations : Ensure reproducibility by documenting solvent systems, temperature controls, and calibration standards in the experimental section .

Q. How can researchers design experiments to assess this compound’s stability under varying physicochemical conditions?

  • Methodological Approach :

Conduct accelerated stability studies under stressors like pH extremes, heat, and light exposure.

Employ kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways.

Use LC-MS/MS to quantify degradation products and identify structural vulnerabilities .

  • Data Interpretation : Compare degradation profiles with computational simulations (e.g., DFT calculations) to validate mechanistic hypotheses .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported bioactivity across different in vitro models?

  • Methodological Approach :

Perform meta-analyses of existing studies to identify confounding variables (e.g., cell line heterogeneity, assay protocols).

Replicate experiments under standardized conditions, controlling for batch-to-batch variability in this compound synthesis .

Apply sensitivity analysis to quantify the impact of methodological differences on observed bioactivity .

  • Framework : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .

Q. How can researchers optimize this compound’s synthetic pathways to address yield-reactivity trade-offs?

  • Methodological Approach :

Employ Design of Experiments (DoE) to evaluate reaction parameters (e.g., catalyst loading, solvent polarity).

Use multivariate regression to model yield and selectivity relationships.

Validate scalability through continuous-flow synthesis trials .

  • Data Integration : Cross-reference synthetic data with computational tools (e.g., Gaussian or COSMO-RS) to predict optimal reaction conditions .

Q. What computational frameworks are most effective for predicting this compound’s interactions with biological targets?

  • Methodological Approach :

Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to map binding affinities.

Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for kinetic/thermodynamic profiling .

Curate datasets in FAIR-compliant repositories to enable cross-study validation .

  • Quality Control : Ensure forcefield parameterization aligns with experimental data (e.g., crystallographic B-factors) .

Data Management & Reproducibility

Q. How should researchers handle irreproducible results in this compound’s pharmacokinetic studies?

  • Methodological Approach :

Audit raw data for instrumentation errors or sampling biases.

Apply Bland-Altman analysis to assess inter-laboratory variability.

Publish negative results with detailed protocols to support transparency .

  • Ethical Consideration : Disclose all modifications to established protocols in supplementary materials .

Table 1 : Recommended Analytical Techniques for this compound Research

TechniqueApplicationKey Parameters to ReportReference
HRMSMolecular weight confirmationResolution (FWHM), mass accuracy
NMR (²H, ¹³C)Structural eludicationSolvent, temperature, δ (ppm)
Molecular DynamicsBinding site predictionForcefield, simulation time

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.